4,5-Diisobutoxy-2-imidazolidinone
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Overview
Description
4,5-bis(2-methylpropoxy)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(2-methylpropoxy)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide (CO₂) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). The reaction is typically carried out in solvents such as acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of 4,5-bis(2-methylpropoxy)imidazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,5-bis(2-methylpropoxy)imidazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution or potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone structures .
Scientific Research Applications
4,5-bis(2-methylpropoxy)imidazolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-bis(2-methylpropoxy)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural features and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context .
Comparison with Similar Compounds
4,5-bis(2-methylpropoxy)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazolidin-2-one: A simpler analog with a similar core structure but lacking the 2-methylpropoxy substituents.
Benzimidazolidin-2-one: A related compound with a benzene ring fused to the imidazolidinone core, offering different chemical and biological properties.
Imidazolidine-2-thione: A sulfur-containing analog with distinct reactivity and applications in pharmaceuticals and catalysis.
The uniqueness of 4,5-bis(2-methylpropoxy)imidazolidin-2-one lies in its specific substituents, which confer unique chemical and biological properties that differentiate it from other imidazolidinone derivatives .
Properties
CAS No. |
93004-63-8 |
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Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4,5-bis(2-methylpropoxy)imidazolidin-2-one |
InChI |
InChI=1S/C11H22N2O3/c1-7(2)5-15-9-10(13-11(14)12-9)16-6-8(3)4/h7-10H,5-6H2,1-4H3,(H2,12,13,14) |
InChI Key |
AYBRYHGEIXONDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1C(NC(=O)N1)OCC(C)C |
Origin of Product |
United States |
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